molecular formula C33H29N3O5 B566215 tert-Butyl (3-(4-((1,3-dioxoisoindolin-2-yl)methyl)benzamido)-[1,1'-biphenyl]-4-yl)carbamate CAS No. 1003316-11-7

tert-Butyl (3-(4-((1,3-dioxoisoindolin-2-yl)methyl)benzamido)-[1,1'-biphenyl]-4-yl)carbamate

Cat. No. B566215
CAS RN: 1003316-11-7
M. Wt: 547.611
InChI Key: VRYCPZHBYLRWMM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tert-butyl group, a benzamido group, a biphenyl group, and an isoindoline group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It likely has a complex, multi-ring structure due to the presence of the biphenyl and isoindoline groups. The exact structure would depend on the specific arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

Research has shown the utility of derivatives of the compound for synthesizing molecules with significant biological activities. For instance, compounds synthesized with similar structural frameworks have demonstrated promising antibacterial and antifungal activities. These activities are attributed to the unique structural motifs that interact with microbial cell components, leading to inhibition or disruption of essential biological processes in pathogens (Patel & Dhameliya, 2010).

Material Science and Organic Photovoltaics

In the realm of materials science, particularly in organic photovoltaic applications, derivatives of tert-Butyl (3-(4-((1,3-dioxoisoindolin-2-yl)methyl)benzamido)-[1,1'-biphenyl]-4-yl)carbamate are utilized to synthesize donor building blocks. These building blocks are crucial for developing organic photovoltaic materials due to their ability to facilitate efficient energy transfer and conversion processes. The synthesis process typically involves cross-coupling reactions that yield compounds with desired electronic and photophysical properties, which are essential for enhancing the efficiency of organic solar cells (Chmovzh & Rakitin, 2021).

Antioxidant Properties and Chemical Stability

Some derivatives have been studied for their antioxidant properties, showcasing their potential in mitigating oxidative stress-related damage. This is particularly relevant in the development of pharmaceuticals and nutraceuticals, where antioxidant compounds play a crucial role in preventing or ameliorating the effects of oxidative stress on biological tissues (Lazarević et al., 2020).

Chemical Synthesis and Catalysis

The compound and its related derivatives have been applied in chemical synthesis and catalysis, demonstrating the versatility of these molecules in facilitating various chemical reactions. This includes reactions important for constructing complex organic molecules, such as cycloadditions, and asymmetric synthesis reactions, which are pivotal in creating molecules with specific chirality—a key factor in pharmaceuticals (Rao et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials .

properties

IUPAC Name

tert-butyl N-[2-[[4-[(1,3-dioxoisoindol-2-yl)methyl]benzoyl]amino]-4-phenylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N3O5/c1-33(2,3)41-32(40)35-27-18-17-24(22-9-5-4-6-10-22)19-28(27)34-29(37)23-15-13-21(14-16-23)20-36-30(38)25-11-7-8-12-26(25)31(36)39/h4-19H,20H2,1-3H3,(H,34,37)(H,35,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYCPZHBYLRWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-(4-((1,3-dioxoisoindolin-2-yl)methyl)benzamido)-[1,1'-biphenyl]-4-yl)carbamate

Synthesis routes and methods I

Procedure details

1,1-dimethylethyl[3-({[4-(chloromethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate (20 g, 45.8 mmol), potassium phthalimide (9.33 g, 50.4 mmol) and potassium iodide (1.52 g, 9.15 mmol) were stirred in DMF (81 mL) at 50° C. overnight. Room temperature was attained, H2O was added and the products extracted into EtOAc (×2). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo. The residue was triturated in MeOH to give 1,1-dimethylethyl {3-[({4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}carbonyl)amino]biphenyl-4-yl}carbamate as a pale yellow solid.
Name
1,1-dimethylethyl[3-({[4-(chloromethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.33 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
81 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,1-dimethylethyl [3-({[4-(chloromethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate (20 g, 45.8 mmol), potassium phthalimide (9.33 g, 50.4 mmol) and potassium iodide (1.52 g, 9.15 mmol) were stirred in DMF (81 mL) at 50° C. overnight. Room temperature was attained, H2O was added and the products extracted into EtOAc (×2). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo. The residue was triturated in MeOH to give 1,1-dimethylethyl {3-[({4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}carbonyl)amino]biphenyl-4-yl}carbamate as a pale yellow solid.
Quantity
9.33 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
81 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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